Technical Guide: 2,6-Dimethoxyaniline (CAS: 2734-70-5)
Technical Guide: 2,6-Dimethoxyaniline (CAS: 2734-70-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxyaniline, with the Chemical Abstracts Service (CAS) registry number 2734-70-5, is an aromatic organic compound belonging to the aniline family.[1][2] Its structure is characterized by a benzene ring substituted with an amino group (-NH₂) and two methoxy groups (-OCH₃) at positions 2 and 6.[2] This substitution pattern imparts unique chemical properties that make it a valuable intermediate in various fields of chemical synthesis. This technical guide provides a comprehensive overview of the core properties, synthesis, and safety considerations for 2,6-dimethoxyaniline, tailored for professionals in research and drug development.
Physicochemical Properties
2,6-Dimethoxyaniline is typically a solid at room temperature, with its appearance described as a white to off-white or pale cream to brown crystalline powder.[3][4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2,6-Dimethoxyaniline
| Property | Value | Reference(s) |
| CAS Number | 2734-70-5 | [3][5][6] |
| Molecular Formula | C₈H₁₁NO₂ | [6][7] |
| Molecular Weight | 153.18 g/mol | [5][6] |
| Appearance | White to off-white/pale cream to brown crystalline powder | [3][4] |
| Melting Point | 71-78 °C | [3] |
| Boiling Point | 254 °C at 760 mmHg | [8][9] |
| Density | ~1.1 g/cm³ | [8][9] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether.[2] | [2][7] |
| Flash Point | 116 °C | |
| pKa | 4.48 ± 0.10 (Predicted) | |
| InChI Key | HQBJSEKQNRSDAZ-UHFFFAOYSA-N | [4] |
| SMILES | COc1cccc(c1N)OC | [2] |
Spectroscopic Data
Detailed spectroscopic data for 2,6-dimethoxyaniline is not widely available in the public domain. However, some partial data has been reported.
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¹H NMR: A publication reports the following chemical shifts for the synthesized product: δ 6.45 (t, aromatic H), 3.85 (s, OCH₃).[1]
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¹³C NMR, IR, and Mass Spectrometry: While commercial suppliers may hold this data, it is not readily accessible. Researchers requiring detailed spectroscopic analysis are advised to acquire the data independently or contact suppliers who may provide it upon request.
Synthesis Protocols
2,6-Dimethoxyaniline is primarily synthesized through the reduction of 2,6-dimethoxynitrobenzene. Two detailed experimental protocols are provided below.
Catalytic Hydrogenation of 2,6-Dimethoxynitrobenzene
This method is an improvement over older techniques that used reactive metals and acids, offering higher product purity and being more environmentally friendly.
Experimental Protocol:
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Reactor Setup: To a 150 mL high-pressure reactor, add 10 g (55 mmol) of 2,6-dimethoxynitrobenzene, 30 mL of anhydrous ethanol, and 0.2 g of a Palladium on carbon (Pd/C) catalyst.
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Hydrogenation: Fill the reactor with high-purity hydrogen gas to a pressure of 1.0 MPa.
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Reaction: The reaction is carried out at room temperature with stirring. The reaction is considered complete when the hydrogen pressure no longer decreases.
-
Work-up: Upon completion, the reaction mixture is filtered through diatomaceous earth to remove the Pd/C catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a white solid.
-
Yield: This protocol has been reported to produce a yield of approximately 80%.
Synthesis via Hofmann Rearrangement
An alternative laboratory-scale synthesis involves the Hofmann rearrangement of N-hydroxy-2,6-dimethoxybenzamide.
Experimental Protocol:
-
Reactant Mixture: In a suitable reaction vessel, mix 0.237 g (1.2 mmol) of N-hydroxy-2,6-dimethoxybenzamide with 0.166 g (1.2 mmol) of potassium carbonate (K₂CO₃) and 0.5 mL of dimethyl sulfoxide (DMSO).
-
Addition of Acetic Anhydride: Add 1.1 mL (0.012 mmol) of acetic anhydride to the mixture.
-
Heating: Heat the reaction system to 50°C and stir for 10 minutes.
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Quenching: Cool the reaction mixture to 0°C and treat with approximately 2 mL of 2M hydrochloric acid (HCl) until the mixture becomes a clear solution.
-
Neutralization: Neutralize the solution by adding approximately 2 mL of 2M sodium hydroxide (NaOH).
-
Extraction: Extract the product with diethyl ether (Et₂O) (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a 1:1 mixture of hexane and ether as the eluent to afford 2,6-dimethoxyaniline as a white crystalline solid.
-
Yield: This method has been reported to yield approximately 93% of the final product.
Applications in Research and Development
2,6-Dimethoxyaniline serves as a key building block in the synthesis of more complex molecules. Its primary applications are in the following areas:
-
Pharmaceutical Synthesis: It is used as a precursor for the synthesis of various pharmaceutical compounds.
-
Dye and Pigment Industry: The amino group can be diazotized and coupled to form azo dyes.
-
Materials Science: It can be used in the development of polymers and other materials with specific electronic or optical properties.
Safety and Handling
2,6-Dimethoxyaniline is a hazardous chemical and should be handled with appropriate safety precautions.
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
In case of contact, follow the first-aid measures outlined in the safety data sheet (SDS).
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from strong oxidizing agents.
Conclusion
References
- 1. 2,6-Dimethoxyaniline | 2734-70-5 | Benchchem [benchchem.com]
- 2. CAS 2734-70-5: 2,6-Dimethoxyaniline | CymitQuimica [cymitquimica.com]
- 3. ganapalifescience.com [ganapalifescience.com]
- 4. 2,6-Dimethoxyaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. 2,6-Dimethoxyaniline | 2734-70-5 | FD15312 | Biosynth [biosynth.com]
- 7. 2,6-Dimethoxyaniline, 97% | Fisher Scientific [fishersci.ca]
- 8. innospk.com [innospk.com]
- 9. 2,6-Dimethoxyaniline | CAS#:2734-70-5 | Chemsrc [chemsrc.com]
